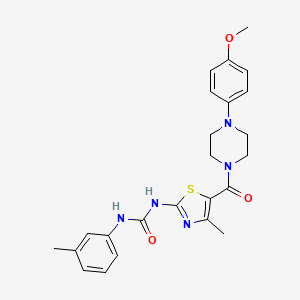
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone” is a chemical compound with a complex structure. It contains a 1,3,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different functional groups. The 1,3,4-oxadiazole ring is a key feature of the molecule . Unfortunately, the specific structural details for this compound are not provided in the available literature.Scientific Research Applications
Synthesis and Biological Activity
Research has shown that compounds with structures similar to "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone" have been synthesized and evaluated for their biological activities. For instance, a study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed that some synthesized compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Mallesha & Mohana, 2014). Another research effort focused on new pyridine derivatives, where synthesized compounds demonstrated variable and modest activity against investigated bacteria and fungi strains, indicating the relevance of these structural classes in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antitubercular Activities
Some derivatives structurally related to the compound have been synthesized with the intention of evaluating their antitubercular and anticancer activities. For example, Bisht et al. (2010) synthesized [4-(aryloxy)phenyl]cyclopropyl methanones and found that certain compounds showed promising activity against Mycobacterium tuberculosis, including effectiveness against drug-resistant strains, and demonstrated oral activity in mice models.
Structural Analysis and Optimization
Molecular structure analysis plays a critical role in understanding the properties and potential applications of these compounds. Studies such as the one conducted by Karthik et al. (2021) on the synthesis and characterization of novel bioactive heterocycles, including the use of Hirshfeld surface analysis, provide insights into the intermolecular interactions and stability of such compounds, which are crucial for their biological activity and drug development processes.
Safety and Hazards
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-16-12(8-22-9)15(20)19-6-4-11(5-7-19)14-18-17-13(21-14)10-2-3-10/h8,10-11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYNJKVMYRURIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371913.png)
![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)
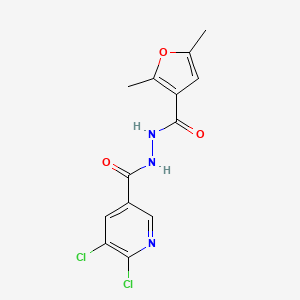
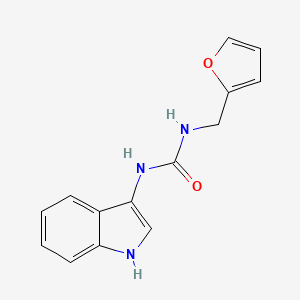
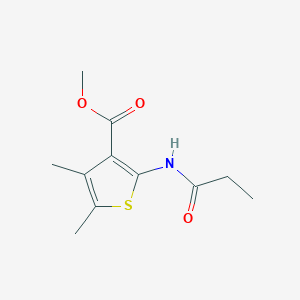
![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
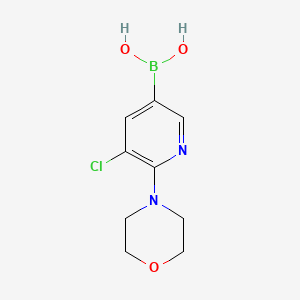
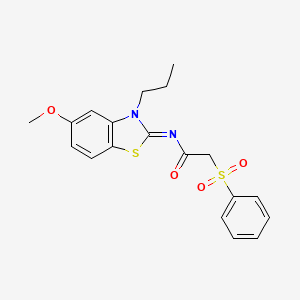
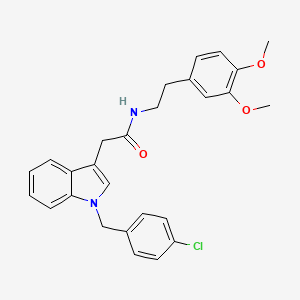

![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)

![3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
